![molecular formula C13H15N3O3S2 B2435876 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 391864-03-2](/img/structure/B2435876.png)
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
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Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Peptide and Oligonucleotide Synthesis
Background: The growing market for therapeutic peptides and oligonucleotides (TIDES) has drawn significant attention. These molecules play essential roles in medicine, diagnostics, and biotechnology. Efficient and sustainable synthetic processes are crucial for their widespread application.
Insights:- Solid-Phase Peptide Synthesis (SPPS) : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide can be employed in solid-phase peptide synthesis. Innovations in SPPS include greener solvents, reagents, and purification techniques .
- Solid-Phase Oligonucleotide Synthesis (SPOS) : Although less explored, SPOS is essential for oligonucleotide manufacturing. Green practices, such as P(V) chemistry, enhance the synthesis of stereopure oligonucleotides .
- Liquid-Phase Synthetic Techniques (LPS) : Recent advancements in LPS for both peptides and oligonucleotides demonstrate industrial interest. Investment in greener synthetic pathways is critical .
Primer Design for DNA Sequencing and Amplification
Application:- DNA Sequencing and PCR : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide can serve as a primer in DNA sequencing and polymerase chain reaction (PCR) amplification .
RNA Synthesis via 5′-Silyl-2′-Orthoester Chemistry
Background:- 2′-ACE™ Chemistry : This innovative approach improves RNA synthesis by enhancing coupling rates, yields, purity, and ease of handling .
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-4-20-13-16-15-12(21-13)14-11(17)8-6-5-7-9(18-2)10(8)19-3/h5-7H,4H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYQFSMMUDOGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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